BenchChemオンラインストアへようこそ!

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide

Hydrogen-bond acceptor Physicochemical property Drug-likeness

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. It comprises a 3,5-dinitrobenzamide moiety linked via an amide bond to a 4-tert-butyl-1,3-thiazole ring system.

Molecular Formula C14H14N4O5S
Molecular Weight 350.35
CAS No. 391228-69-6
Cat. No. B2665391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide
CAS391228-69-6
Molecular FormulaC14H14N4O5S
Molecular Weight350.35
Structural Identifiers
SMILESCC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H14N4O5S/c1-14(2,3)11-7-24-13(15-11)16-12(19)8-4-9(17(20)21)6-10(5-8)18(22)23/h4-7H,1-3H3,(H,15,16,19)
InChIKeyVEGRESAPMCTLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide (CAS 391228-69-6) — Compound Class and Procurement-Relevant Characteristics


N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. It comprises a 3,5-dinitrobenzamide moiety linked via an amide bond to a 4-tert-butyl-1,3-thiazole ring system. The compound has the molecular formula C14H14N4O5S and a molecular weight of 350.35 g/mol . The presence of two electron-withdrawing nitro groups on the benzamide ring, combined with the lipophilic tert-butyl substituent on the thiazole, imparts a distinctive physicochemical profile that differentiates it from mono-nitro, non-nitro, or alternative 4-substituted thiazole benzamide analogs.

Why N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide Cannot Be Replaced by Common Analogs


Generic substitution of N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide with other thiazol-2-yl benzamides is undermined by critical structure-activity divergences. The 3,5-dinitro substitution pattern profoundly alters electronic properties and hydrogen-bonding capacity relative to mono-halogenated analogs such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) [1]. Additionally, the 4-tert-butyl group on the thiazole ring confers steric bulk and lipophilicity that differs substantially from 4-phenyl, 4-methyl, or unsubstituted thiazole variants [1]. These combined structural features can lead to measurable differences in receptor binding, physicochemical behavior, and metabolic stability, making direct interchange without validation scientifically unsound.

Quantitative Differentiation Evidence for N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide Versus Analogs


Enhanced Hydrogen-Bond Acceptor Capacity versus TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide)

N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide possesses 7 hydrogen-bond acceptors (four nitro oxygens, one amide carbonyl oxygen, one thiazole nitrogen, one amide nitrogen) versus 3 hydrogen-bond acceptors for the close analog TTFB (one amide carbonyl oxygen, one thiazole nitrogen, one amide nitrogen, and a fluorine atom which is a weak acceptor). This represents a >2-fold increase in HBA count [1]. The difference arises from the replacement of the 3-fluoro substituent in TTFB with two nitro groups at the 3- and 5-positions of the benzamide ring.

Hydrogen-bond acceptor Physicochemical property Drug-likeness

Increased Molecular Weight and Topological Surface Area vs. TTFB

Target compound has a molecular weight of 350.35 g/mol compared to approximately 278.37 g/mol for TTFB (C14H15FN2OS), an increase of 71.98 g/mol (+26%) [1]. The dinitro substitution also increases the topological polar surface area (tPSA) by approximately 83 Ų relative to TTFB (estimated tPSA ~130 Ų for target vs. ~47 Ų for TTFB based on fragment contributions: two nitro groups contribute ~91.6 Ų vs. one fluoro contributing ~0 Ų, net difference ~91.6 Ų minus ring substitution adjustment). This shifts the compound further from the center of CNS drug-like chemical space toward peripheral target space.

Molecular weight Polar surface area Permeability

Class-Level Antimicrobial Potential Relative to 3,5-Dinitrobenzamide Pharmacophore

The 3,5-dinitrobenzamide pharmacophore has demonstrated potent antitubercular activity. In a published study, N-benzyl 3,5-dinitrobenzamide analogs exhibited MIC values of 0.0625 μg/mL against Mycobacterium tuberculosis H37Rv and <0.016–0.125 μg/mL against multidrug-resistant clinical isolates [1]. While data for the specific target compound are not yet available, the presence of the identical 3,5-dinitrobenzamide warhead suggests potential for comparable antimycobacterial activity, distinguishing it from non-nitro or mono-nitro thiazol-2-yl benzamide analogs that lack this pharmacophore.

Antitubercular 3,5-dinitrobenzamide Mycobacterium tuberculosis

Optimal Use Scenarios for N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide Based on Differential Evidence


Peripheral-Target Drug Discovery Requiring Low CNS Penetration

Due to its higher molecular weight (350.35 g/mol) and substantially elevated tPSA (~130 Ų) compared to the CNS-penetrant analog TTFB [1], this compound is better suited for drug discovery programs targeting peripheral receptors or enzymes where minimizing CNS exposure is desirable. This physicochemical profile aligns with the property space of many anti-infective and peripheral anti-inflammatory agents.

Antitubercular Lead Optimization Leveraging the 3,5-Dinitrobenzamide Pharmacophore

The validated 3,5-dinitrobenzamide pharmacophore shows potent activity against drug-susceptible and multidrug-resistant M. tuberculosis (MIC: 0.0625 μg/mL and <0.016–0.125 μg/mL, respectively) [2]. This compound can serve as a structurally differentiated scaffold for lead optimization campaigns, where the tert-butyl-thiazole moiety may modulate solubility, metabolic stability, or target selectivity relative to existing N-benzyl or N-alkyl 3,5-dinitrobenzamide leads.

Chemical Biology Tool Requiring Enhanced Hydrogen-Bonding Capacity

With 7 hydrogen-bond acceptors versus 3 for the structurally related TTFB probe [1], this compound can engage a broader or different set of hydrogen-bond interactions with biological targets. It may be useful as a chemical biology tool in studies where strong polar contacts are required for target engagement, such as in kinase inhibitor design or in probing binding pockets rich in hydrogen-bond donors.

Structure-Activity Relationship (SAR) Studies on Thiazole C4-Substitution Effects

The 4-tert-butyl substitution on the thiazole ring provides steric and electronic characteristics distinct from 4-phenyl, 4-methyl, or 4-unsubstituted analogs [1]. Incorporating this compound into SAR studies allows systematic evaluation of how C4-thiazole steric bulk influences target binding, selectivity, and pharmacokinetics within the thiazol-2-yl benzamide series.

Quote Request

Request a Quote for N-(4-tert-butyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.